(2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid is a chiral compound that features a pentanoic acid backbone and an isoindoline-1-one core structure. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its unique molecular configuration and functional groups.
This compound can be synthesized through various chemical methods, which are explored in detail in the synthesis analysis section. It is also available from chemical suppliers for research purposes.
The compound belongs to the class of amino acids and derivatives, characterized by the presence of both an amino group and a carboxylic acid group, making it relevant in biochemical studies and pharmaceutical applications.
The synthesis of (2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid typically involves several key steps:
The synthesis may require specific reagents such as reducing agents, solvents, and catalysts to facilitate the reactions while maintaining stereoselectivity. The optimization of reaction conditions is crucial for achieving high yields and purity.
The molecular formula for (2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid is , with a molecular weight of approximately 235.24 g/mol.
(2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid can participate in several chemical reactions:
These reactions are typically carried out under controlled conditions using appropriate reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).
The mechanism of action for (2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid involves its interaction with biological targets:
The physical properties include:
Key chemical properties:
Additional data on melting point, boiling point, and stability under different conditions would be beneficial for practical applications but were not specified in available resources.
(2R)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid has several potential applications:
Chiral auxiliaries enable precise stereocontrol during the construction of the (2R)-enantiomer by temporarily incorporating a stereogenic unit that directs asymmetric transformations. The oxazolidinone auxiliary, pioneered by Evans, facilitates enantioselective alkylation of the pentanoic acid backbone. Acylation of the auxiliary with pentanoic acid derivatives followed by diastereoselective functionalization at the α-carbon ensures installation of the (R)-configuration. Subsequent auxiliary cleavage yields the enantiomerically pure carboxylic acid precursor [4] [6].
BINOL (1,1'-binaphthyl-2,2'-diol) derivatives serve as effective chiral auxiliaries for amino acid synthesis. Fuji et al. demonstrated >86% diastereomeric excess in alkylations of glycine equivalents using BINOL-directed reactions, a strategy adaptable for introducing the isoindolinone moiety while maintaining α-stereocontrol [4]. Trans-2-phenylcyclohexanol, introduced by Whitesell, offers conformational rigidity for stereoselective ene reactions or cyclizations relevant to isoindolinone formation. Its bulkier analogue, trans-2-tritylcyclohexanol (TTC), enhances stereodifferentiation in oxidative cyclizations [4] [8].
Table 1: Performance of Chiral Auxiliaries in (R)-Pentanoic Acid Derivative Synthesis
Auxiliary Type | Reaction | Diastereomeric Excess (%) | Key Advantage |
---|---|---|---|
Evans Oxazolidinone | α-Alkylation | 90-98 | High predictability, commercial availability |
BINOL | Glycine alkylation | 69-86 | Axial chirality for steric shielding |
trans-2-Phenylcyclohexanol | Ene reaction | 85-90 (10:1 dr) | Synthetic accessibility |
Camphorsultam | Michael addition | >90 | Rigid bicyclic framework |
The isoindolinone core is constructed via catalytic asymmetric cyclization, with earth-abundant cobalt catalysts paired with chiral carboxylic acids (CCAs) offering sustainable enantiocontrol. Achiral Cp*Co(III) complexes combined with designed CCAs enable enantioselective C–H activation/annulation. A machine learning-driven study screened 360 CCAs, identifying a furyl-modified CCA that achieves >90% enantiomeric excess in cobalt-catalyzed C–H alkylations for indole-type substrates. This catalyst promotes the assembly of isoindolinones bearing both C-central and C–N axial chirality [8].
Cyclization mechanisms vary:
Stereoselective functionalization of the pentanoic acid chain employs asymmetric C–H activation or enantioselective decarboxylative coupling. Palladium-catalyzed asymmetric allylic alkylation of leucine-derived substrates installs branched chains with >20:1 diastereoselectivity. Directed β-C–H functionalization of carboxylic acids using chiral ligands creates stereocenters adjacent to the carboxylate, crucial for installing the (R)-configuration at C2 [2].
Decarboxylative cross-coupling (dCC) leverages stereodefined carboxylic acids to form C–C bonds while preserving chirality. Enantiopure substrates from asymmetric C–H activation undergo dCC with aryl/alkenyl/alkyl partners under radical conditions, enabling modular diversification of the pentanoic acid chain without racemization [2]. Key transformations include:
Table 2: Stereoselective Methods for Pentanoic Acid Backbone Elaboration
Method | Key Reagent/Catalyst | Stereoselectivity | Functional Group Tolerance |
---|---|---|---|
Pd-Catalyzed Asymmetric Allylation | Chiral PHOX ligands | >20:1 dr | Esters, boronic esters |
Directed β-C–H Functionalization | Pd/Chiral mono-protected amino acid ligands | 92-97% ee | Halides, carbonyls |
Decarboxylative Cross-Coupling | Cu/Ru catalysts, radical initiators | >95% ee retention | Aryl halides, alkenes, alkynes |
L-Leucine serves as the predominant chiral pool precursor for (2R)-configured targets due to its inherent (R)-α-center and matching carbon chain. Reaction with ortho-phthalaldehyde under refluxing acetonitrile affords the title compound directly via a one-pot cyclization-dehydration sequence. X-ray crystallography confirms the (S) configuration (Cahn-Ingold-Prelog inversion) at C2 in the product, with disorder observed in the carboxylic acid group [10]. This route provides high enantiopurity but constrains the backbone to a 4-methylpentyl moiety.
Non-proteinogenic amino acids offer backbone versatility:
Metabolic stability studies indicate non-proteinogenic precursors reduce susceptibility to enzymatic degradation during synthesis. However, leucine-derived routes typically achieve higher overall yields (65-80%) compared to non-proteinogenic analogues (45-60%) due to optimized cyclization kinetics [10].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: